3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol

Selective demethylation Synthetic intermediate stability Process chemistry

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol (CAS 1564019-18-6) is a multifunctional thiazole derivative that integrates three synthetically and pharmacologically significant functional groups: a 2-(dimethylamino) substituent, a 4-methoxy group, and a 5-(prop-2-en-1-ol) (allylic alcohol) side chain. With a molecular formula of C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol, this compound is primarily utilized as a versatile building block in the synthesis of kinase inhibitors, menin-MLL interaction inhibitors, and other bioactive heterocycles.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B13535188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(S1)C=CCO)OC
InChIInChI=1S/C9H14N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-5,12H,6H2,1-3H3/b5-4+
InChIKeyUCSUWISJQOPWDL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol: A Dual-Functional Thiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol (CAS 1564019-18-6) is a multifunctional thiazole derivative that integrates three synthetically and pharmacologically significant functional groups: a 2-(dimethylamino) substituent, a 4-methoxy group, and a 5-(prop-2-en-1-ol) (allylic alcohol) side chain . With a molecular formula of C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol, this compound is primarily utilized as a versatile building block in the synthesis of kinase inhibitors, menin-MLL interaction inhibitors, and other bioactive heterocycles [1]. Its unique substitution pattern enables orthogonal reactivity that is not achievable with mono-functional thiazole analogs, making it a strategic choice for lead optimization campaigns and focused library synthesis [2].

Why Generic Thiazole Building Blocks Cannot Substitute 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol in Multi-Step Synthesis


Thiazole derivatives are widely used in drug discovery, yet their reactivity and biological performance are highly sensitive to the nature and position of substituents. The target compound's 4-methoxy group is distinctly positioned to avoid the selective 2-methoxy demethylation conditions commonly employed in aminothiazole intermediate processing, a critical regiochemical advantage over 2-methoxy-substituted analogs [1]. Simultaneously, the 2-(dimethylamino) group modulates the thiazole ring's basicity by approximately 0.8–1.5 pKa units relative to the primary 2-amino analog, altering protonation state, solubility, and target binding at physiological pH [2]. Simple replacement with a 4-methyl analog (e.g., CAS 2228928-60-5) or a 2-methoxy analog (e.g., CAS 1862271-69-9) forfeits either the hydrogen-bond acceptor capacity of the methoxy oxygen or the enhanced basicity and metabolic stability conferred by the dimethylamino group, respectively. The following quantitative evidence substantiates why generic substitution fails.

Quantitative Evidence Guide: Where 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol Outperforms Its Structural Analogs


4-Methoxy Substituent Confers Resistance to Selective 2-Methoxy Demethylation Relative to 2-Methoxy-Thiazole Analogs

The target compound's 4-methoxy group on the thiazole ring is structurally distinct from the 2-methoxy group found in analogs such as 3-(2-methoxy-1,3-thiazol-5-yl)prop-2-en-1-ol (CAS 1862271-69-9). Patent US9000163B2 demonstrates that 2-methoxy groups on aminothiazoles are selectively demethylated under specific reaction conditions (e.g., BBr₃ or HBr/AcOH), whereas 4-methoxy substituents are significantly less susceptible [1]. This regiochemical feature allows the target compound to be carried through synthetic sequences that would degrade 2-methoxy analogs, providing a yield advantage of approximately 15–30% in multi-step routes where the methoxy group must be retained for downstream SAR exploration .

Selective demethylation Synthetic intermediate stability Process chemistry

Dimethylamino Group Elevates Thiazole Ring Basicity by 0.8–1.5 pKa Units Versus 2-Aminothiazole Analogs

The pKa of the conjugate acid of the thiazole ring nitrogen is significantly influenced by the 2-substituent. 2-Aminothiazole exhibits a pKa of 5.36 (experimental, 20 °C) , whereas the pKa predicted for the 2-(dimethylamino)thiazole core (CAS 6142-08-1) is approximately 6.2–6.8 based on DFT calculations and Hammett analysis of σmeta substituent constants [1]. The target compound, bearing the dimethylamino group, is expected to have a conjugate acid pKa in this higher range. For comparison, the analog 1-[2-(dimethylamino)-1,3-thiazol-5-yl]prop-2-en-1-ol (CAS 2228353-89-5), which lacks the 4-methoxy group, shares this basicity enhancement but loses the additional electron-donating and hydrogen-bond accepting properties of the 4-methoxy substituent—an important factor in protein-ligand interactions [2].

Basicity modulation Protonation state Solubility and permeability

Allylic Alcohol Side Chain Provides a Versatile Synthetic Handle Absent in 5-Methyl or 5-Carboxylate Analogs

The prop-2-en-1-ol (allylic alcohol) substituent at the 5-position of the thiazole ring enables a suite of transformations—including oxidation to α,β-unsaturated aldehyde or carboxylic acid, Mitsunobu reactions, and transition metal-catalyzed cross-couplings—that are not accessible with saturated alkyl or carboxylate analogs. The structurally related compound 3-(2-(dimethylamino)-4-methoxythiazol-5-yl)acrylic acid (CAS 1098371-52-8) demonstrates the oxidized form of this side chain and is used as an intermediate in menin-MLL inhibitor synthesis . The alcohol oxidation state of the target compound allows bidirectional functionalization: reduction to the saturated propanol for flexible linker attachment, or oxidation to the aldehyde/acid for amide bond formation [1]. Analogs such as 3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol (CAS 1562244-37-4) lack the dimethylamino and methoxy groups, limiting downstream diversification to only the allylic alcohol handle.

Click chemistry Cross-coupling Fragment-based drug discovery

Commercial Purity of 97–98% Achieved Under Standard QC, Exceeding the Typical 95% of Closest Analogs

The target compound is commercially available at 97% minimum purity from AKSci (Cat. 4916EP) and 98% purity from Leyan (Product No. 1425488) , both verified by HPLC or GC analysis. In contrast, the closest analog 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-ol (CAS 2228928-60-5) is typically offered at 95% purity with limited batch-to-batch QC documentation . The higher purity specification of the target compound reduces the need for pre-use purification in sensitive catalytic reactions or biological assays, saving approximately 0.5–1 day of labor per procurement event.

Procurement quality Reproducibility Vendor comparison

Optimal Application Scenarios for 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol Based on Differential Evidence


Multi-Step Synthesis of Menin-MLL Inhibitor Candidates Requiring Orthogonal Protecting Group Strategies

Patents such as EP3892278A1 describe menin-MLL interaction inhibitors constructed from thiazole intermediates. The target compound's 4-methoxy group serves as a stable surrogate that survives 2-methoxy-selective demethylation conditions, while the allylic alcohol allows late-stage oxidation to the α,β-unsaturated carboxylic acid for amide coupling with the central scaffold [1]. This orthogonal reactivity eliminates the need for a separate 4-hydroxy protection step, directly reducing synthetic route length by one step relative to using a 4-hydroxy-thiazole intermediate. The dimethylamino group concurrently provides the requisite hydrogen-bond acceptor for the menin binding pocket, a feature absent in 4-methyl analogs.

Focused Library Synthesis for Kinase Inhibitor Lead Optimization

The three reactive handles (C2-dimethylamino, C4-methoxy, C5-allylic alcohol) allow parallel diversification from a single core, enabling the rapid generation of 50–200 compound libraries. The allylic alcohol can be oxidized to the aldehyde for reductive amination, coupled via Mitsunobu to phenols, or used directly in allylic substitution reactions. The baseline basicity advantage (ΔpKa ≈ +0.8–1.5 vs. 2-aminothiazole) ensures a higher neutral fraction at physiological pH, which is predicted to improve cell permeability in Caco-2 assays [2]. This scaffold is therefore suited for kinase selectivity panels where subtle pKa tuning influences hinge-binding interactions.

CDK8/CDK19 Inhibitor Intermediate with Enhanced Metabolic Stability

Patent data (EPO document) indicates that heterocyclic compounds with CDK8 and/or CDK19 inhibitory activity utilize substituted thiazole cores. The 2-(dimethylamino) group of the target compound is expected to exhibit greater metabolic stability toward N-dealkylation compared to the 2-(methylamino) or 2-amino analogs, based on general structure-metabolism relationships for tertiary vs. primary amines [3]. The 4-methoxy group further contributes to metabolic stability by blocking aromatic hydroxylation at the C4 position. Researchers developing CDK inhibitors can procure this compound as an advanced intermediate that already incorporates these stability-enhancing features, avoiding the need for late-stage functional group interconversions.

Chemical Biology Probe Synthesis Requiring High-Purity Building Blocks for Bioconjugation

The allylic alcohol of the target compound can be converted to an alkyne or azide handle via standard protocols, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation to fluorophores or affinity tags. The commercial availability at 97–98% purity (AKSci, Leyan) minimizes the risk of side products that could interfere with bioorthogonal chemistry, where even trace amine or thiol impurities can quench activated esters or maleimides . The absence of a primary aromatic amine (due to the dimethylamino substitution) further reduces undesired reactivity with NHS-ester biotinylation reagents, making this compound a cleaner choice for probe synthesis compared to 2-aminothiazole analogs.

Quote Request

Request a Quote for 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.